3'-Aminobenzanilide
Overview
Description
3’-Aminobenzanilide, also known as N-(3-aminophenyl)benzamide, is an organic compound with the molecular formula C13H12N2O. It is characterized by the presence of an amino group (-NH2) attached to the benzene ring, which is further connected to a benzamide moiety. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Aminobenzanilide can be synthesized through several methods. One common approach involves the reaction of benzamide with 3-bromoaniline under specific conditions . Another method includes the condensation of carboxylic acids with amines, although this strategy may face limitations such as poor availability of starting materials and low yields .
Industrial Production Methods: In industrial settings, the synthesis of 3’-Aminobenzanilide often involves the use of catalysts to enhance the reaction efficiency. For example, the regioselective C-H hydroxylation of benzanilides using Ru(II) or Pd(II) catalysts has been studied, demonstrating excellent regioselectivity and high yields .
Chemical Reactions Analysis
Types of Reactions: 3’-Aminobenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group in 3’-Aminobenzanilide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkyl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
3’-Aminobenzanilide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Aminobenzanilide involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo regioselective C-H hydroxylation, which is controlled by both steric and electronic factors . The steric effects determine the regioselective outcomes in Ru-catalyzed reactions, while electronic effects are dominant in Pd-catalyzed reactions .
Comparison with Similar Compounds
Benzanilide: Similar in structure but lacks the amino group.
3-Aminobenzamide: Contains an amino group but differs in the position of the benzamide moiety.
4-Aminobenzanilide: Similar structure with the amino group in a different position.
Uniqueness: 3’-Aminobenzanilide is unique due to the specific position of the amino group, which influences its chemical reactivity and applications. The presence of the amino group at the 3’ position allows for unique interactions in chemical reactions and biological systems .
Properties
IUPAC Name |
N-(3-aminophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFCTHNJIWUUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066009 | |
Record name | Benzamide, N-(3-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16091-26-2 | |
Record name | N-(3-Aminophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16091-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(3-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016091262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(3-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N-(3-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-aminobenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary finding of the research paper regarding 3'-aminobenzanilide derivatives?
A1: The research primarily discovered that this compound derivatives, specifically the one derived from 2,6-dimethylaniline (compound 21 in the study), exhibit significant anticonvulsant activity. [] This compound demonstrated potent protection against seizures induced by maximal electroshock (MES) in mice, with an ED50 of 13.48 mg/kg and a protective index of 21.11. [] This activity profile is comparable to established anticonvulsant drugs like phenobarbital and phenytoin. []
Q2: How does the structure of 3'-aminobenzanilides relate to their anticonvulsant activity?
A2: The study explored a series of 2- and 3-aminobenzanilides with varying ring-alkylated aniline substituents. [] While the exact mechanism of action wasn't fully elucidated in this specific study, the authors suggest that the position and type of substituents on the aniline ring significantly influence the anticonvulsant potency. [] Compound 21, possessing a 2,6-dimethylaniline substituent at the 3' position, emerged as the most effective in the series, highlighting the importance of these structural features for anti-MES activity. [] Further research is needed to understand the precise relationship between specific structural modifications and their impact on anticonvulsant activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.